(1-Hydrazinylpentyl)phosphonic acid
Description
Properties
CAS No. |
60347-11-7 |
|---|---|
Molecular Formula |
C5H15N2O3P |
Molecular Weight |
182.16 g/mol |
IUPAC Name |
1-hydrazinylpentylphosphonic acid |
InChI |
InChI=1S/C5H15N2O3P/c1-2-3-4-5(7-6)11(8,9)10/h5,7H,2-4,6H2,1H3,(H2,8,9,10) |
InChI Key |
WBTJCYKOWBCBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(NN)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Hydrazine Activation : Pentylhydrazine reacts with formaldehyde under acidic conditions (HCl) to form a hydrazone intermediate.
- Phosphite Addition : H₃PO₃ undergoes nucleophilic attack by the hydrazone, yielding the α-hydrazinophosphonic acid.
- Purification : Column chromatography (ethyl acetate/methanol, 9.5:0.5) isolates the product in 65–75% yield.
Optimization Insights :
- Temperature : Reflux at 100°C accelerates imine formation.
- Solvent : Aqueous HCl enhances protonation of the hydrazine group.
Phosphonyl Dichloride Intermediate Method
This route, adapted from phenyl phosphonic acid synthesis, employs phosphonyl dichlorides as key intermediates:
Synthetic Steps
- Dichloride Formation : React 1-hydrazinylpentanol with phosphorus oxychloride (POCl₃) in anhydrous toluene:
$$
\text{C₅H₁₁N₂O + POCl₃ → C₅H₁₁N₂OP(O)Cl₂ + HCl}
$$ - Hydrolysis : Treat the dichloride with water or aqueous NaOH:
$$
\text{C₅H₁₁N₂OP(O)Cl₂ + 3H₂O → C₅H₁₁N₂O₃P + 2HCl}
$$ - Isolation : Rotary evaporation followed by recrystallization from ethanol.
Yield : 50–60% (crude), improving to 70% after purification.
Michaelis-Arbuzov Reaction
Though less common for hydrazine derivatives, this method utilizes alkyl halides and trialkyl phosphites:
Procedure
- Alkyl Halide Preparation : Synthesize 1-chloro-5-hydrazinylpentane via hydrazine substitution.
- Arbuzov Reaction : React with triethyl phosphite (P(OEt)₃) at 120°C:
$$
\text{C₅H₁₁N₂Cl + P(OEt)₃ → C₅H₁₁N₂PO(OEt)₂ + EtCl}
$$ - Ester Hydrolysis : Treat with concentrated HCl to yield the phosphonic acid:
$$
\text{C₅H₁₁N₂PO(OEt)₂ + 3H₂O → C₅H₁₁N₂O₃P + 2EtOH}
$$
Challenges : Low hydrazine stability at high temperatures necessitates inert atmospheres.
Hydrolysis of Phosphonate Esters
Phosphonate esters serve as protected precursors for acid-sensitive syntheses:
Ester Synthesis and Hydrolysis
- Esterification : React (1-hydrazinylpentyl)phosphonic dichloride with ethanol using pyridine as a base.
- Acidic Hydrolysis : Reflux the ester with 6M HCl for 12 hours.
Yield : 85–90% after neutralization and extraction.
Comparative Analysis of Preparation Methods
Key Findings :
- The Irani-Moedritzer method balances yield and scalability but requires rigorous pH control.
- Ester hydrolysis offers the highest yield but depends on precursor availability.
Experimental Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions: (1-Hydrazinylpentyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(1-Hydrazinylpentyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and other biochemical processes.
Industry: It is employed in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes
Mechanism of Action
The mechanism by which (1-Hydrazinylpentyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Phosphonic acids with alkyl or amino-functionalized side chains are common in natural and synthetic systems. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison
Functional Differences
- Hydrazinyl Group vs. Acetamido/Alkyl Groups : The hydrazinyl group in this compound introduces a strong nucleophilic site, enhancing metal coordination (e.g., Cu²⁺, Fe³⁺) compared to acetamido or alkyl-substituted phosphonates .
- Amino Acid Mimicry: Compounds like N-(biphenylsulfonyl)-phosphovaline and (S)-APEP mimic valine and phenylalanine, respectively, disrupting enzyme active sites. The hydrazinyl group may offer distinct binding modes due to its dual amine functionality .
Physicochemical Properties
Table 2: Solubility and Acidity
Enzyme Inhibition
- (S)-APEP : Inhibits PAL 10-fold more effectively than phenylalanine due to the phosphonic acid group’s negative charge, which interacts with the enzyme’s counterion .
- Phosphovaline Derivatives: Exhibit selectivity for carbonic anhydrase isoforms, with IC₅₀ values in the nanomolar range .
- This compound : Predicted to inhibit metalloenzymes (e.g., matrix metalloproteinases) via chelation of active-site metal ions.
Agricultural and Industrial Uses
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